ethyl 4,5-dibromothiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dibromothiophene-3-carboxylate is an organic compound with the molecular formula C7H6Br2O2S and a molecular weight of 314 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is functionalized with bromine atoms at the 4 and 5 positions, as well as an ethyl ester group at the 3 position. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dibromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of thiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibrominated intermediate is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol-substituted thiophenes.
Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Ethyl 4,5-dibromothiophene-3-carboxylate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor for drug candidates with potential therapeutic effects.
Industry: In the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 4,5-dibromothiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 4 and 5 positions are highly reactive, allowing for various substitution and coupling reactions. The ester group at the 3 position can undergo hydrolysis or transesterification, providing versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,5-dibromothiophene-3-carboxylate: Similar structure but with bromine atoms at the 2 and 5 positions.
Ethyl 3,4-dibromothiophene-2-carboxylate: Bromine atoms at the 3 and 4 positions and an ester group at the 2 position.
Uniqueness
Ethyl 4,5-dibromothiophene-3-carboxylate is unique due to the specific positioning of the bromine atoms and the ester group, which imparts distinct reactivity and selectivity. This makes it particularly useful in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
ethyl 4,5-dibromothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-12-6(9)5(4)8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKKRSFGXOFNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823905-03-8 |
Source
|
Record name | ethyl 4,5-dibromothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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